molecular formula C4H9BrO B1282357 2-Bromobutan-1-ol CAS No. 24068-63-1

2-Bromobutan-1-ol

Cat. No.: B1282357
CAS No.: 24068-63-1
M. Wt: 153.02 g/mol
InChI Key: LMEOVPMTQBNCFK-UHFFFAOYSA-N
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Description

2-Bromobutan-1-ol (also known as 2-bromo-1-butanol) is an organic compound with the molecular formula C4H9BrO. It is a brominated alcohol, where the bromine atom is attached to the second carbon of the butanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobutan-1-ol can be synthesized through the bromination of 1-butanol. This process typically involves a substitution reaction under acidic conditions. The reaction follows an S_N2 mechanism, where the hydroxyl group of 1-butanol is protonated by sulfuric acid, making it a good leaving group. Sodium bromide is then used as the bromide source .

Industrial Production Methods: In industrial settings, the preparation of 1-butanol, 2-bromo- involves similar principles but on a larger scale. The reaction is carried out in a controlled environment to manage the release of hydrobromic acid gas, which is corrosive and toxic .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobutan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Depending on the nucleophile, products can range from ethers to amines.

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes.

Mechanism of Action

The primary mechanism by which 1-butanol, 2-bromo- exerts its effects is through nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack by nucleophiles, leading to the formation of new bonds and compounds. This mechanism is crucial in organic synthesis and various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2-Bromobutan-1-ol is unique due to its specific reactivity profile, particularly in S_N2 reactions. Its position of the bromine atom allows for distinct reaction pathways compared to its isomers and other halogenated alcohols .

Properties

IUPAC Name

2-bromobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEOVPMTQBNCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539343
Record name 2-Bromobutan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24068-63-1
Record name 2-Bromo-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24068-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanol, 2-bromo-
Source ChemIDplus
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Record name 1-Butanol, 2-bromo-
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Record name 2-Bromobutan-1-ol
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Record name 2-bromobutan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell me about the reactivity of 2-Bromobutan-1-ol with Phosphorus Tribromide?

A1: Research indicates that this compound reacts with Phosphorus Tribromide (PBr3) to produce a mixture of products. [] Interestingly, this reaction yields not only the expected dibromide product but also a significant amount of monobromide. This suggests a degree of selectivity in the reaction mechanism, where the bromine atom from PBr3 doesn't always substitute both hydroxyl groups present in the starting material. Further investigation into the reaction conditions and mechanism could provide valuable insights into controlling the product distribution for this and similar reactions.

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